N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-N’-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N’-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea typically involves the reaction of 3,4-dimethylaniline with 4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions . The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N’-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethylphenyl)-N’-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of various bacterial and cancer cell lines .
Medicine
In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. The benzimidazole moiety is known for its ability to interact with biological targets, making it a valuable scaffold for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and nanotechnology .
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N’-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell growth and proliferation, making it effective against cancer cells and bacteria .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-N’-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea
- N-(3,4-dichlorophenyl)-N’-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea
- N-(3,4-dimethylphenyl)-N’-{4-[2-(5-methyl-1H-indol-2-yl)ethyl]phenyl}urea
Uniqueness
N-(3,4-dimethylphenyl)-N’-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea is unique due to its specific substitution pattern on the aromatic rings and the presence of the benzimidazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2/c33-26(29-17-13-20-8-3-1-4-9-20)22-14-18-32(19-15-22)25-23(12-7-16-28-25)27-30-24(31-34-27)21-10-5-2-6-11-21/h2,5-8,10-12,16,22H,1,3-4,9,13-15,17-19H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDPVFWVAQGBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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